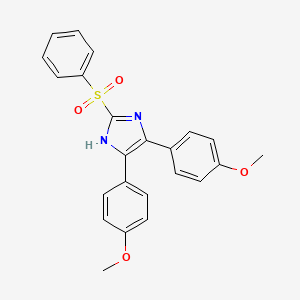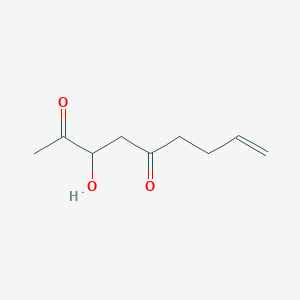
3-Hydroxynon-8-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-8-nonene-2,5-dione is an organic compound with the molecular formula C9H14O3 It consists of a nonene backbone with hydroxyl and dione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-nonene-2,5-dione can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. For instance, the reaction between 3-hydroxybutanal and 2,5-hexanedione in the presence of a base such as sodium hydroxide can yield 3-Hydroxy-8-nonene-2,5-dione.
Industrial Production Methods
Industrial production of 3-Hydroxy-8-nonene-2,5-dione typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-8-nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-8-nonene-2,5-dione.
Reduction: Reduction of the dione groups can produce 3-hydroxy-8-nonane-2,5-diol.
Substitution: Substitution of the hydroxyl group can result in compounds like 3-chloro-8-nonene-2,5-dione.
Applications De Recherche Scientifique
3-Hydroxy-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-8-nonene-2,5-dione involves its interaction with various molecular targets. The hydroxyl and dione groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2,5-hexanedione: Similar structure but with a shorter carbon chain.
8-Hydroxy-2,5-nonanedione: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-2,5-decanedione: Similar structure but with a longer carbon chain.
Uniqueness
3-Hydroxy-8-nonene-2,5-dione is unique due to its specific arrangement of functional groups and carbon chain length. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-hydroxynon-8-ene-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-8(11)6-9(12)7(2)10/h3,9,12H,1,4-6H2,2H3 |
Clé InChI |
NKOPXXIKCMTWQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC(=O)CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
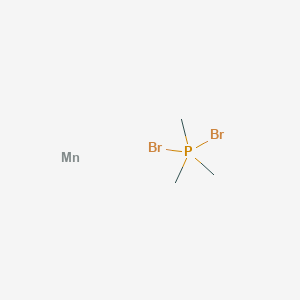
![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
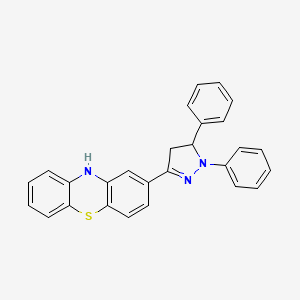
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)

![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
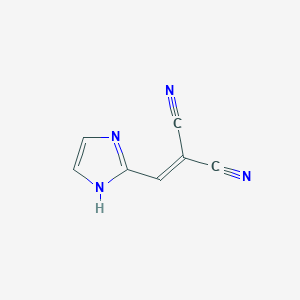

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
